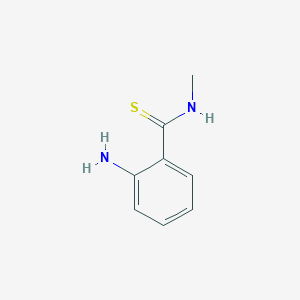
4-hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide is a derivative of the quinoline family, known for its diverse biological activities and applications in various fields of scientific research. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the hydroxy, oxo, and carboxylic acid amide moieties contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy and oxo groups are introduced through oxidation reactions, while the carboxylic acid group can be introduced via carboxylation reactions.
Amidation: The final step involves the conversion of the carboxylic acid to the pentylamide derivative. This can be achieved through the reaction of the carboxylic acid with pentylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反应分析
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, HOBt
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives
Reduction: Formation of 4-hydroxy-2,3-dihydroquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
科学研究应用
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate into DNA can lead to antimicrobial and anticancer activities by disrupting DNA replication and transcription.
相似化合物的比较
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide can be compared with other similar compounds, such as:
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methylamide: Similar structure but with a methyl group instead of a pentyl group, leading to different physicochemical properties and biological activities.
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethylamide: Similar structure but with an ethyl group, which may affect its solubility and reactivity.
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid propylamide: Similar structure but with a propyl group, influencing its pharmacokinetic properties.
The uniqueness of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-N-pentyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-6-9-16-14(19)12-13(18)10-7-4-5-8-11(10)17-15(12)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,19)(H2,17,18,20) |
InChI 键 |
NBHLXNWSBLUMNX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)


